Product packaging for Aziridine, 1-diethylacetyl-(Cat. No.:CAS No. 63019-57-8)

Aziridine, 1-diethylacetyl-

Cat. No.: B13763732
CAS No.: 63019-57-8
M. Wt: 141.21 g/mol
InChI Key: ZVPHBEPSDRLUDW-UHFFFAOYSA-N
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Description

Aziridine, 1-diethylacetyl- is a specialized aziridine derivative of interest in organic synthesis and methodological research . Aziridines are three-membered heterocycles containing one nitrogen atom, known for their significant ring strain and consequent reactivity . This strain, with bond angles of approximately 60°, makes them powerful electrophilic building blocks for constructing more complex nitrogen-containing molecules . The 1-diethylacetyl substituent on the nitrogen atom modulates the compound's electronic properties and steric profile, influencing its behavior in nucleophilic ring-opening reactions and its stability. In research, such substituted aziridines serve as key intermediates in stereospecific synthesis . They can undergo regioselective and stereoselective ring-opening with various nucleophiles, a fundamental transformation for creating functionalized amines . Furthermore, aziridines are precursors to valuable synthetic targets like alkenes via deamination reactions and are foundational monomers in polymer chemistry, though the polymerization of simple aziridines is complex and often leads to branched architectures . Researchers utilize these compounds to develop new methodologies, including catalytic aziridination and ring-expansion reactions, to access biologically relevant heterocycles and amino compounds . Aziridine derivatives are present in several pharmacologically active molecules, exhibiting antibiotic and antitumor activities, which underscores their importance in medicinal chemistry research . Safety Note: Aziridine compounds are alkylating agents and should be handled with extreme care. They are possible mutagens and carcinogens . This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13763732 Aziridine, 1-diethylacetyl- CAS No. 63019-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-57-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-ethylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3

InChI Key

ZVPHBEPSDRLUDW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of Aziridine, 1 Diethylacetyl

Ring-Opening Reactions of Aziridine (B145994), 1-Diethylacetyl-

The high ring strain of the three-membered aziridine ring in Aziridine, 1-diethylacetyl-, makes it susceptible to various ring-opening reactions. These reactions are crucial for the synthesis of diverse N-alkylated amine-containing molecules. The activation of the aziridine ring, typically by forming an aziridinium (B1262131) ion, is a key step that facilitates nucleophilic attack. nih.govbohrium.comnih.gov

Nucleophilic Ring Opening Pathways

Nucleophilic ring-opening of aziridines is a versatile method for introducing a variety of functional groups. The pathway of these reactions, including their regioselectivity and stereoselectivity, is highly dependent on the reaction conditions, the nature of the nucleophile, and the structure of the aziridine itself.

The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of its reactivity. In the case of asymmetrically substituted aziridines, the nucleophile can attack either of the two ring carbons. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. youtube.com This preference for the less substituted position is a hallmark of reactions controlled by steric factors.

Conversely, under acidic conditions, the reaction mechanism can shift towards an SN1-like character. youtube.com The nitrogen atom of the aziridine ring is first protonated, forming a more reactive aziridinium ion. This enhances the electrophilicity of the ring carbons and can lead to a preference for nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge. youtube.comlibretexts.orgmasterorganicchemistry.com However, the outcome is not always straightforward and can be influenced by a combination of steric and electronic effects. youtube.com

The stereoselectivity of the ring-opening reaction is also a key feature. Nucleophilic attack generally proceeds with inversion of configuration at the carbon center being attacked, which is characteristic of an SN2 reaction. libretexts.org This backside attack ensures a predictable stereochemical outcome, which is highly valuable in asymmetric synthesis. rsc.org

Table 1: Regioselectivity of Aziridine Ring-Opening

Condition Predominant Mechanism Site of Nucleophilic Attack
Basic/Neutral SN2 Less substituted carbon
Acidic SN1-like More substituted carbon

The nature of the nucleophile plays a significant role in the success and regioselectivity of the ring-opening reaction. A wide range of nucleophiles, including those based on oxygen, nitrogen, and carbon, have been successfully employed.

Oxygen Nucleophiles: Acetate (B1210297) and alkoxides are effective oxygen-based nucleophiles for opening aziridinium ions. nih.govorganic-chemistry.org For instance, the reaction with acetate can lead to the formation of N-alkylated amino esters. nih.gov

Nitrogen Nucleophiles: Azide is a commonly used nitrogen nucleophile that provides a pathway to vicinal amino azides, which are versatile synthetic intermediates. nih.govorganic-chemistry.org Amines, such as benzylamine, can also act as nucleophiles. organic-chemistry.org

Carbon Nucleophiles: Carbon-based nucleophiles, such as Grignard reagents and nitriles, have been used in aziridine ring-opening reactions. nih.gov The use of nitriles, for example, can lead to the synthesis of various biologically important molecules. nih.gov

The strength of the nucleophile is also a determining factor. Strong nucleophiles, under basic or neutral conditions, tend to favor attack at the less hindered carbon. youtube.com Weaker nucleophiles often require acid catalysis to activate the aziridine ring for attack. youtube.com

A powerful strategy for activating the aziridine ring is through N-alkylation to form a stable aziridinium ion. nih.govbohrium.comnih.gov This process involves treating the aziridine with an alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf). rsc.org The resulting quaternary ammonium (B1175870) salt possesses a highly strained three-membered ring, making it an excellent electrophile for subsequent nucleophilic attack. nih.gov

For this strategy to be effective, the counter-anion of the alkylating agent must be weakly nucleophilic to prevent it from immediately opening the newly formed aziridinium ion. nih.govbohrium.com This allows for the use of a wide variety of external nucleophiles to be introduced in a separate step, leading to the formation of N-alkylated amines with a new functional group at either the α- or β-position. nih.gov This alkylative ring-opening provides a versatile route for the synthesis of complex amine-containing molecules. nih.govbohrium.comnih.gov

Acid catalysis is a common method to promote the ring-opening of aziridines, especially with weak nucleophiles. youtube.comresearchgate.net The reaction is initiated by the protonation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons. youtube.comlibretexts.org This activation facilitates the attack by a nucleophile.

In acid-catalyzed reactions of asymmetric aziridines, the regioselectivity often favors attack at the more substituted carbon. youtube.comlibretexts.orgmasterorganicchemistry.com This is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which resembles an SN1-like mechanism. youtube.com The nucleophile then attacks this more electrophilic center, leading to the ring-opened product. youtube.com The stereochemistry of the reaction typically proceeds with anti-diastereoselectivity. youtube.com

Electrophilic Ring Opening and Activation

While nucleophilic ring-opening is more common, the aziridine ring can also be activated by electrophiles other than protons. This can involve the use of Lewis acids or other electrophilic reagents. researchgate.netnih.gov For instance, the complexation of a Lewis acid to the nitrogen atom can enhance the ring's susceptibility to nucleophilic attack in a manner similar to protonation. nih.gov

Furthermore, certain electrophilic reagents can directly participate in the ring-opening process. For example, the reaction of aziridines with acyl halides can lead to the formation of haloamides. In some cases, the aziridine ring can react with electrophiles leading to ring expansion or other rearrangements. The specific outcome of electrophilic activation is highly dependent on the nature of the electrophile, the aziridine substrate, and the reaction conditions. researchgate.net The use of photoacid generators has also been explored to promote the ring-opening of epoxides, a strategy that could potentially be applied to aziridines. rsc.org

Transition Metal-Catalyzed Ring Opening Reactions

Transition metal catalysis offers a versatile and highly selective avenue for the transformation of aziridines.

Palladium catalysts have proven particularly effective in mediating the ring-opening of N-acylaziridines. acs.orgnih.gov These reactions often proceed with high stereoselectivity and under mild conditions. A notable example is the palladium-catalyzed desymmetrization of meso-N-acylaziridines with indoles, which yields chiral β-tryptamine derivatives. acs.org This transformation highlights the ability of palladium catalysts to control stereochemistry during the ring-opening process. While specific studies on "Aziridine, 1-diethylacetyl-" are not detailed, the general principles of palladium-catalyzed reactions of N-acylaziridines are directly applicable. These reactions can lead to the formation of various saturated N-heterocycles. nih.gov

Cycloaddition Reactions

Cycloaddition reactions involving "Aziridine, 1-diethylacetyl-" provide a powerful strategy for the synthesis of more complex heterocyclic structures.

Formation and Reactivity of Azomethine Ylides

A key reactive intermediate derived from aziridines is the azomethine ylide. wikipedia.orgnih.gov These 1,3-dipoles are typically generated in situ through the thermal or photochemical ring-opening of the aziridine ring. wikipedia.org The substituents on the aziridine, including the N-diethylacetyl group, influence the stability and subsequent reactivity of the azomethine ylide. wikipedia.orgnih.gov These ylides are highly valuable in synthesis as they readily participate in cycloaddition reactions. wikipedia.orgrsc.org

[3+2] Cycloaddition Pathways

Azomethine ylides generated from N-acylaziridines are excellent partners in [3+2] cycloaddition reactions. nih.govacs.orgnih.govnih.gov This type of reaction is a cornerstone for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govacs.org The reaction involves the combination of the three-atom azomethine ylide component with a two-atom component (the dipolarophile), such as an alkene. nih.govacs.org For instance, titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines with alkenes provide an efficient route to pyrrolidines. nih.govacs.org Furthermore, photocatalytic methods using visible light have been developed for the (3+2) dipolar cycloadditions of aziridines, offering a rapid and atom-economical process. rsc.org Organocatalytic approaches have also been successfully employed for the enantioselective [3+2] cycloaddition of stable azomethine ylides. rsc.org

Reaction TypeCatalyst/PromoterProductReference
Formal [3+2] CycloadditionTitanium catalystPyrrolidines nih.govacs.org
Photocatalytic (3+2) Dipolar CycloadditionOrganic photocatalyst/Visible lightVarious heterocycles rsc.org
Enantioselective (3+2) CycloadditionOrganocatalystChiral pyrroloisoquinolines rsc.org
Lewis Acid-Catalyzed Formal [3+2] CycloadditionYttrium triflate (Y(OTf)₃)Substituted pyrrolidines rsc.org

[5+1] Cycloaddition Reactions

N-acyl aziridines, such as Aziridine, 1-diethylacetyl-, are classified as donor-acceptor (D-A) aziridines. This characteristic enables them to participate in unique cycloaddition reactions. A notable example is a metal-free anomalous [5+1] cycloaddition with 2-(2-isocyanoethyl)indoles. rsc.org This reaction provides an atom-economical route to synthesize 2H-1,4-oxazines featuring an indole (B1671886) scaffold, which are of interest in medicinal chemistry. rsc.org

The reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org Mechanistic studies, supported by theoretical calculations, indicate that the reaction is facilitated by a hydrogen bond between the free N-H of the indole and the carbonyl group of the N-acyl aziridine. rsc.org This interaction is crucial as it lowers the free energy barrier in the transition state, enabling the reaction to proceed efficiently without the need for a metal catalyst. rsc.org

Table 1: Substrate Scope in Metal-Free [5+1] Cycloaddition of D-A Aziridines rsc.org
Aziridine N-Substituent (R¹)Indole Substituent (R²)Yield (%)
BenzoylH85
4-MethylbenzoylH92
4-MethoxybenzoylH88
4-ChlorobenzoylH84
Benzoyl5-Methoxy82
Benzoyl5-Bromo86

Ring Expansion Reactions to Larger N-Heterocycles

The inherent ring strain of aziridines makes them excellent precursors for ring expansion reactions to generate larger, more complex N-heterocycles. researchgate.netelsevierpure.com Aziridine, 1-diethylacetyl-, as an N-acyl aziridine, can undergo such transformations to produce four-, five-, six-, and even seven-membered rings like azetidines, pyrrolidines, piperidines, and azepines. researchgate.netelsevierpure.commdpi.com

A common strategy for one-carbon ring expansion to form azetidines involves the reaction of the aziridine with a carbene precursor, often in the presence of a transition metal catalyst like rhodium or copper. researchgate.net This reaction generates a reactive aziridinium ylide intermediate, which subsequently undergoes a ias.ac.inresearchgate.net-Stevens or related rearrangement to yield the expanded azetidine (B1206935) ring. researchgate.netspringernature.com Similarly, intermolecular [3+3] ring expansions between bicyclic aziridines and rhodium-bound vinyl carbenes can form complex dehydropiperidines. researchgate.net Titanocene-catalyzed radical ring-opening reactions of N-acylated aziridines have also been developed, showcasing high regioselectivity and functional group tolerance. mdpi.com

Table 2: Examples of Aziridine Ring Expansion Reactions
Starting Aziridine TypeReagent/CatalystProduct HeterocycleReference
N-Acyl AziridineVinyl N-triftosylhydrazone / Rh-catalyst2-Vinyl Azetidine mdpi.com
Bicyclic AziridineVinyl Diazoester / Rh-catalystDehydropiperidine springernature.com
Vinyl AziridineAlkyne / Rh-catalystDihydroazepine mdpi.com
N-Acyl AziridineTitanocene(III) complexRing-opened radical intermediates for cyclization mdpi.com

Other Significant Transformations

N-Atom Substitution and Functionalization

The N-acyl group in compounds like Aziridine, 1-diethylacetyl-, significantly influences the ring's reactivity, but the nitrogen atom itself can be a site for synthetic modification. The basicity of the nitrogen in N-acyl aziridines, while reduced compared to N-alkyl aziridines, is sufficient to initiate reactions. bioorg.org For instance, N-acyl aziridines can react with acid chlorides, where the aziridine nitrogen acts as a nucleophile to form an acylaziridinium ion intermediate. bioorg.org This intermediate is highly reactive and susceptible to ring-opening by the accompanying anion (e.g., chloride), leading to functionalized β-amino compounds. bioorg.org

This sequence represents a functionalization pathway that begins at the nitrogen atom and results in the cleavage and modification of the aziridine ring. Furthermore, the N-acyl group itself can be considered a functional handle. While direct substitution of the diethylacetyl group is challenging without affecting the ring, its presence activates the aziridine ring toward nucleophilic attack, a key principle in its synthetic utility. clockss.orgresearchgate.net The energy barrier for nitrogen inversion in N-acyl aziridines is notably lower than in N-alkyl aziridines, which can influence the stereochemical outcomes of reactions. koreascience.kr

Rearrangement Processes

N-acyl aziridines are known to undergo various rearrangement reactions, particularly under acidic or thermal conditions. ias.ac.inresearchgate.net The treatment of N-acyl-2,2-dimethylaziridines with concentrated sulfuric acid leads to isomerization, forming oxazolines. ias.ac.in In contrast, hydrolysis in aqueous acid solutions can yield a mixture of products, including oxazolines, amidoalcohols (from ring-opening), and allylamides (from rearrangement and elimination). ias.ac.in

The proposed mechanism for these rearrangements often involves the protonation of the acyl oxygen, followed by the heterolytic cleavage of one of the carbon-nitrogen bonds of the aziridine ring. ias.ac.inresearchgate.net This generates a zwitterionic or carbocationic intermediate. This intermediate can then evolve through different pathways: intramolecular cyclization by the carbonyl oxygen to form an oxazoline (B21484), or a hydrogen abstraction/elimination process to yield an allylamide. researchgate.net The specific products and their ratios depend on factors like the acidity of the medium and the nature of the N-acyl substituent. ias.ac.in

Table 3: Products from Rearrangement of N-Acyl-2,2-dimethylaziridines ias.ac.in
ConditionsMajor Product(s)Mechanism Pathway
Conc. H₂SO₄OxazolineAcid-catalyzed isomerization, C-N bond cleavage, cyclization
Aqueous H₂SO₄Oxazoline, Amidoalcohol, AllylamideCompetitive isomerization, hydrolysis, and rearrangement
Neutral Water (Hydrolysis)AmidoalcoholNucleophilic ring opening by water
ThermolysisN-methallyl amide, OxazolineHeterolytic C-N cleavage, H-abstraction or cyclization

Stereochemical Aspects and Control in Aziridine, 1 Diethylacetyl Chemistry

Enantioselective and Diastereoselective Synthesis of Chiral Aziridines

The synthesis of chiral aziridines, including derivatives like Aziridine (B145994), 1-diethylacetyl-, with high levels of enantioselectivity and diastereoselectivity is a significant focus in organic chemistry. nih.govnih.gov These chiral building blocks are valuable intermediates in the asymmetric synthesis of more complex molecules. nih.gov Various strategies have been developed to achieve stereocontrol in aziridination reactions.

One common approach involves the use of transition metal catalysts with chiral ligands. nih.govacs.org For instance, copper and rhodium complexes have been effectively used to catalyze the asymmetric aziridination of alkenes. nih.govacs.org These catalytic systems can provide access to enantioenriched N-aryl and N-acyl aziridines. nih.gov The choice of metal and the structure of the chiral ligand are crucial in determining the enantioselectivity of the reaction.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of aziridines. nih.gov Chiral organocatalysts can activate substrates and control the stereochemical outcome of the aziridination process. For example, aza-Corey-Chaykovsky reactions using chiral sulfinamide auxiliaries have been shown to produce aziridines with high diastereoselectivity. organic-chemistry.org This method allows for the synthesis of α-quaternary aziridine-2-carboxylates from N-tert-butanesulfinyl ketimino esters. organic-chemistry.org

Furthermore, the stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. The use of chiral alkenes or chiral nitrene precursors can lead to the formation of specific diastereomers. rsc.org Diastereoselective methods often rely on the steric and electronic properties of the substituents on both the alkene and the nitrogen source to favor the formation of one diastereomer over another. nih.govrsc.org

A variety of methods have been developed for the asymmetric synthesis of aziridines, often achieving high yields and stereoselectivities. The following table summarizes some representative approaches.

Method Catalyst/Auxiliary Key Features Yield/Stereoselectivity
Catalytic Asymmetric AziridinationCo(II)-based complexEffective for asymmetric olefin aziridination with aryl azides as the nitrene source. nih.govHigh yields and excellent enantioselectivities. nih.gov
Organocatalytic AziridinationSulfenate anions (PhSO⁻)Broadly applicable for the synthesis of trans-aziridines from imines and benzylic or alkyl halides. nih.govGood yields and high diastereoselectivities (trans:cis >20:1). nih.gov
Aza-Corey-Chaykovsky AziridinationN-tert-Butanesulfinyl ketimino estersProvides access to α-quaternary amino esters and their derivatives. organic-chemistry.orgModerate to excellent yields and high stereoselectivity (>97:3 dr). organic-chemistry.org
Asymmetric Transfer HydrogenationRuthenium (II) catalystEnantioselective synthesis of β-hydroxy amines and monosubstituted aziridines. scielo.brUp to 99% enantiomeric excess (e.e.). scielo.br

Control of Stereochemistry in Ring-Opening Reactions

The synthetic utility of chiral aziridines like Aziridine, 1-diethylacetyl- is largely derived from their ring-opening reactions, which can proceed with a high degree of stereocontrol. nih.govorganic-chemistry.org The strained three-membered ring readily undergoes nucleophilic attack, leading to a variety of functionalized amine derivatives. nih.gov The stereochemical outcome of these reactions—whether they proceed with retention or inversion of configuration—is influenced by several factors, including the nature of the activating group on the nitrogen, the nucleophile, and the reaction conditions. acs.org

The N-acyl group, such as the diethylacetyl group in Aziridine, 1-diethylacetyl-, activates the aziridine ring towards nucleophilic attack. nih.gov Ring-opening reactions of N-acylaziridines typically occur via an Sₙ2-type mechanism, which results in the inversion of stereochemistry at the carbon center undergoing attack. acs.org The regioselectivity of the attack, i.e., which of the two ring carbons is attacked, is governed by steric and electronic factors. In general, nucleophiles tend to attack the less substituted carbon. acs.org

However, the stereochemical course of the reaction can be more complex. The participation of the N-acyl group can sometimes lead to retention of configuration. For instance, the carbonyl oxygen of a quinazolinone group on the aziridine nitrogen has been observed to participate in the ring-opening, resulting in the retention of stereochemistry in the product. le.ac.uk

The choice of nucleophile and the use of Lewis acids can also influence the regio- and stereoselectivity of the ring-opening. organic-chemistry.orgscilit.com For example, the ring-opening of chiral aziridine-2-carboxylates with certain nucleophiles can lead to racemic products under basic conditions at high temperatures, due to the racemization of the initially formed product. nih.gov In contrast, stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols has been achieved with high diastereoselectivity. nih.gov

The following table provides examples of how the stereochemistry of aziridine ring-opening reactions can be controlled.

Aziridine Substrate Reaction Conditions Stereochemical Outcome
N-Tosyl-2-alkylaziridinesPd/tris(1-naphthyl)phosphine catalyst, arylboronic acidsC3-selective ring-opening leading to α-alkyl-β-phenethylamines. acs.org
Oxazolidinone-fused aziridinesAcid-catalyzed reaction with primary and secondary alcoholsHigh diastereoselectivity in the formation of 2-amino ethers. nih.gov
N-(Quinazolinone)-substituted aziridinesHydrogen chlorideDifferent stereochemical outcomes for the two N-invertomers of the indene-derived aziridine. le.ac.uk
Chiral aziridine-2-carboxylate (B8329488)[¹¹C]cyanideRacemic products due to base-catalyzed racemization. nih.gov

Nitrogen Inversion Phenomenon and Stereochemical Stability

A key stereochemical feature of aziridines is the phenomenon of nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org For a chiral aziridine, this inversion can provide a pathway for racemization if the nitrogen atom is the stereocenter. wikipedia.org The energy barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines, typically in the range of 18-20 kcal/mol for simple aziridines, due to increased angle strain in the planar transition state. scholaris.ca This higher barrier can, in some cases, allow for the isolation of stable enantiomers at room temperature. asianpubs.org

The substituents on the nitrogen atom have a profound effect on the rate of inversion. Electron-withdrawing groups, such as the diethylacetyl group in Aziridine, 1-diethylacetyl-, can influence the inversion barrier. N-acyl groups generally lower the barrier to inversion compared to N-alkyl groups because the amide resonance stabilizes the planar transition state. cdnsciencepub.com However, the interaction between the acyl group and the aziridine ring can also introduce stabilizing effects that raise the barrier compared to unstrained amides. cdnsciencepub.com

The stereochemical stability of N-acylaziridines is therefore a balance of these electronic effects and any steric interactions. In some cases, the barrier to nitrogen inversion can be low enough to allow for the equilibration of two N-invertomers at room temperature. nih.gov The relative stability of these invertomers is determined by steric and electronic interactions within the molecule. The presence of a bulky group on the nitrogen or the ring can favor one invertomer over the other. cdnsciencepub.com

The rate of nitrogen inversion can be controlled through external factors. For example, complexation of the aziridine nitrogen to a metal can effectively halt the inversion process. rsc.org This provides a reversible chemical switch to control the molecular motion. rsc.org

The table below summarizes the calculated nitrogen inversion barriers for some aziridine derivatives, illustrating the effect of substituents.

Compound Calculated Inversion Barrier (kcal/mol) Key Finding
N-formylaziridine~6The amide conjugation stabilizes the inversion transition state, but a stabilizing interaction between the π*CO orbital and a Walsh orbital of the ring raises the barrier relative to aziridinones. cdnsciencepub.com
1,3-dimethylaziridinone (trans)2.8The nonplanar amide group in α-lactams is more configurationally labile than in N-acylaziridines. cdnsciencepub.com
1,3-dimethylaziridinone (cis)1.6The energy difference between cis and trans isomers indicates steric control over the invertomer ratio. cdnsciencepub.com
Simple Aziridine18-20The energy barrier is significantly higher than in acyclic amines due to ring strain. scholaris.ca

Spectroscopic Characterization Techniques for Structural Elucidation of Aziridine, 1 Diethylacetyl

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For Aziridine (B145994), 1-diethylacetyl-, both proton (¹H) and carbon-13 (¹³C) NMR provide key insights into its atomic arrangement.

In ¹H NMR spectroscopy, the chemical shifts of protons within the molecule provide information about their local electronic environment. The protons on the three-membered aziridine ring are characteristically found in the upfield region of the spectrum. ipb.pt Specifically, in fat-derived aziridines, the protons of the aziridine ring appear as a multiplet around δ 1.94 ppm. ipb.pt The diethylacetyl group exhibits distinct signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl groups, as well as the methine proton (-CH-).

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the aziridine ring in related structures have been observed at approximately δ 34.67 and 34.82 ppm. ipb.pt The carbonyl carbon of the diethylacetyl group is expected to appear significantly downfield, typically in the range of 170-220 ppm, due to the deshielding effect of the double bond to oxygen and sp² hybridization. libretexts.org The remaining carbons of the diethylacetyl group would have chemical shifts characteristic of aliphatic carbons. The signals for some types of carbons, such as carbonyl carbons, are inherently weaker than those for methyl or methylene peaks. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aziridine, 1-diethylacetyl- This table is based on typical chemical shift ranges for similar functional groups and structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aziridine Ring Protons~1.9-2.5-
Aziridine Ring Carbons-~30-40
Methine Proton (-CH-)~2.5-3.5~40-50
Methylene Protons (-CH₂-)~1.5-1.8~20-30
Methyl Protons (-CH₃)~0.8-1.2~10-15
Carbonyl Carbon (C=O)-~170-180

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Aziridine, 1-diethylacetyl- is characterized by several key absorption bands.

A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1680-1630 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the adjacent groups. Another significant absorption is the C-N stretching vibration of the aziridine ring, which is expected in the fingerprint region of the spectrum. The C-H stretching vibrations of the aliphatic ethyl groups will be observed around 2850-2960 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present in the 1470-1365 cm⁻¹ range. The presence of the aziridine ring may also give rise to characteristic ring deformation vibrations.

Table 2: Characteristic FT-IR Absorption Bands for Aziridine, 1-diethylacetyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (Amide)C=O Stretch1680 - 1630Strong
Aliphatic C-HC-H Stretch2960 - 2850Medium to Strong
MethyleneCH₂ Bend (Scissoring)~1465Medium
MethylCH₃ Bend (Asymmetric)~1450Medium
MethylCH₃ Bend (Symmetric)~1375Medium
Aziridine RingC-N StretchFingerprint RegionVariable

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For Aziridine, 1-diethylacetyl-, which has a molecular formula of C₇H₁₃NO and a molecular weight of 127.19 g/mol , the molecular ion peak ([M]⁺) would be expected at an m/z value of 127 in an electron ionization (EI) mass spectrum. ontosight.ai A small M+1 peak at m/z 128 would also be anticipated due to the natural abundance of the ¹³C isotope. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. For Aziridine, 1-diethylacetyl-, this could lead to the formation of a diethylacetyl cation ([CH(C₂H₅)₂CO]⁺) at m/z 85 or an aziridinyl radical. Another likely fragmentation is the loss of the diethyl group, resulting in a fragment at m/z 70. Further fragmentation of the aziridine ring itself can also occur. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for separating the compound from a mixture before mass analysis. libretexts.org

Table 3: Potential Mass Spectrometry Fragments for Aziridine, 1-diethylacetyl-

m/z Value Proposed Fragment Ion Formula
127Molecular Ion[C₇H₁₃NO]⁺
99[M - C₂H₄]⁺[C₅H₉NO]⁺
85[CH(C₂H₅)₂CO]⁺[C₅H₉O]⁺
70[M - CH(C₂H₅)₂]⁺[C₂H₄NO]⁺
57[C(C₂H₅)₂]⁺[C₄H₉]⁺
43[C₃H₇]⁺ or [C₂H₅N]⁺[C₃H₇]⁺ or [C₂H₅N]⁺

Theoretical and Computational Studies of Aziridine, 1 Diethylacetyl

Quantum Chemical Calculations (e.g., DFT)nih.govarxiv.orgfigshare.commdpi.com

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in modeling aziridine (B145994) systems. asianpubs.orgscihub.orgnih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of ground, transition, and excited states. asianpubs.orgscihub.orgprinceton.edu These calculations provide a robust theoretical framework for analyzing the specific characteristics of Aziridine, 1-diethylacetyl-.

Computational optimization of Aziridine, 1-diethylacetyl- at a level like DFT/B3LYP would reveal its equilibrium geometry. The structure is characterized by a three-membered ring, which inherently possesses significant ring strain due to compressed bond angles compared to ideal tetrahedral or trigonal planar geometries. researchgate.netosti.gov The nitrogen atom is expected to be pyramidal, with the diethylacetyl group attached to it. The electronic structure is heavily influenced by the interplay between the strained aziridine ring and the electron-withdrawing nature of the N-acyl (diethylacetyl) substituent. This substituent affects the charge distribution across the molecule, particularly at the nitrogen and carbon atoms of the ring.

Table 1: Predicted Geometric Parameters for Aziridine, 1-diethylacetyl- Note: These are representative values based on DFT calculations of similar N-acyl aziridines. Actual experimental values may vary.

ParameterPredicted ValueDescription
C-N-C Angle (ring)~60°Characteristic of the strained three-membered ring.
C-C Bond Length (ring)~1.48 ÅTypical C-C single bond in a strained aziridine ring.
C-N Bond Length (ring)~1.47 ÅTypical C-N bond within the aziridine ring.
N-C (acyl) Bond Length~1.38 ÅShorter than a typical N-C single bond due to amide resonance.
Sum of angles at N< 360°Indicating a pyramidal nitrogen center.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations to explain reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commalayajournal.org For Aziridine, 1-diethylacetyl-, the HOMO is expected to have significant contributions from the nitrogen lone pair and the C-N bonds of the ring, making it nucleophilic. The LUMO is typically an antibonding orbital (σ*) associated with the C-N ring bonds. The electron-withdrawing diethylacetyl group lowers the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org FMO analysis is particularly useful for predicting the regioselectivity of ring-opening reactions, where a nucleophile would preferentially attack the ring carbon that has the larger LUMO coefficient. bioorg.orgepdf.pub

Table 2: Representative FMO Energies for N-Acyl Aziridines Note: Values are illustrative and based on general findings for similar compounds.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-9.5Electron-donating orbital, involved in reactions with electrophiles.
LUMO+1.5Electron-accepting orbital, target for nucleophilic attack.
HOMO-LUMO Gap11.0 eVIndicator of molecular stability and reactivity.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions involving aziridines, such as ring-opening or cycloaddition. nih.govnih.govnih.gov By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a given reaction can be determined. researchgate.net For Aziridine, 1-diethylacetyl-, a common reaction to study computationally is the nucleophilic ring-opening. The N-diethylacetyl group, being electron-withdrawing, is expected to facilitate this process by stabilizing the negative charge buildup in the transition state, thereby lowering the activation barrier compared to an N-alkyl aziridine. nih.gov Computational studies can compare the energy barriers for nucleophilic attack at the two different ring carbons to predict the regiochemical outcome of the reaction. bioorg.orgnih.gov

A key dynamic process in aziridines is nitrogen inversion, where the nitrogen atom and its substituent move through a planar transition state to invert the nitrogen's stereochemistry. nih.gov The energy barrier to this inversion is significantly higher in aziridines compared to acyclic amines (typically >12 kcal/mol vs. 6-7 kcal/mol). asianpubs.org This increase is a direct consequence of the high angle strain in the three-membered ring; forcing the nitrogen into a planar (sp²-hybridized) transition state further increases this strain. asianpubs.org Computational models using DFT can accurately calculate the energy barrier for this inversion. The presence of the electron-withdrawing diethylacetyl group is predicted to further increase the inversion barrier due to resonance stabilization of the pyramidal ground state. asianpubs.org This high barrier can allow for the isolation of stable nitrogen invertomers under certain conditions.

Mechanistic Insights from Computational Datafigshare.comprinceton.edumalayajournal.orgbioorg.orguniba.itnih.govnih.govontosight.airesearchgate.netnih.gov

Computational data provides profound mechanistic insights into the chemistry of Aziridine, 1-diethylacetyl-. The calculated molecular geometry confirms the strained nature of the ring, which is the primary driver for its reactivity, particularly in ring-opening reactions. researchgate.netnih.gov

FMO analysis and calculated electrostatic potentials reveal the electrophilic and nucleophilic sites within the molecule, guiding predictions of how it will interact with other reagents. For instance, the analysis of LUMO coefficients can successfully rationalize the experimentally observed regioselectivity in ring-opening reactions initiated by nucleophiles. bioorg.org

The investigation of reaction pathways allows for a detailed, step-by-step understanding of reaction mechanisms. researchgate.netorganic-chemistry.orgnih.gov By calculating the activation energies for competing pathways, computational studies can explain why a particular product is formed preferentially. For example, in reactions with HBr, computational analysis can confirm the preference for ring opening at the unsubstituted ring carbon. bioorg.org This predictive power is essential for designing new synthetic methodologies. nih.govnih.govnih.gov

Finally, the modeling of nitrogen inversion dynamics provides crucial information on the molecule's conformational stability and stereochemistry. researchgate.netuniba.itnih.gov Understanding the energy barrier to inversion is vital for applications in asymmetric synthesis, where maintaining a specific stereochemical configuration at the nitrogen center may be critical.

Synthetic Applications of Aziridine, 1 Diethylacetyl As a Chemical Intermediate

Precursor to β-Functionalized Amine Derivatives

The N-diethylacetyl group activates the aziridine (B145994) ring towards nucleophilic attack, making it an excellent substrate for the synthesis of β-functionalized amine derivatives. This transformation typically proceeds via a ring-opening mechanism where a nucleophile attacks one of the electrophilic ring carbons. The regioselectivity of this attack can often be controlled by the reaction conditions and the nature of the nucleophile.

The general process involves the activation of the aziridine, often through protonation or coordination to a Lewis acid at the carbonyl oxygen, which increases the strain and electrophilicity of the ring. ru.nl Subsequent attack by a nucleophile leads to the cleavage of a carbon-nitrogen bond, resulting in a stable β-substituted N-diethylacetyl amine. A wide array of nucleophiles, including oxygen, sulfur, and carbon nucleophiles, have been successfully employed in these reactions.

Key Research Findings on N-Acylaziridine Ring Opening:

NucleophileCatalyst/ConditionsProduct TypeRegioselectivityRef.
Dibenzyl phosphoric acidOrganic Solventβ-Amino phosphate (B84403)Mixture of regioisomers ru.nl
Phosphate Buffer (aq.)Self-assembled vesiclesβ-Amino phosphateComplete (attack at less substituted carbon) ru.nl
ArenethiolsChiral Zinc Complexesβ-Thio-acylamineHigh researchgate.net
IndolesPalladium(II) Complexβ-Tryptamine derivativeHigh
AldehydesN-Heterocyclic CarbeneCarboxylate of 1,2-amino alcoholHigh organic-chemistry.org

For instance, studies on N-acylaziridines have shown that their reaction with dibenzyl phosphoric acid in an organic solvent can lead to a mixture of two regioisomeric β-amino phosphates. ru.nl However, by conducting the reaction at an aqueous interface where the N-acylaziridine molecules self-assemble, complete regioselectivity can be achieved, with the nucleophilic phosphate attacking exclusively at the less hindered carbon atom. ru.nl Similarly, chiral zinc complexes have been used to catalyze the asymmetric ring-opening with arenethiols, yielding enantioenriched β-thio-acylamines. researchgate.net

Construction of Complex Nitrogen-Containing Heterocyclic Systems

Beyond simple ring-opening, "Aziridine, 1-diethylacetyl-" and related N-acylaziridines are valuable building blocks for constructing larger, more complex nitrogen-containing heterocycles. These transformations often involve multi-step sequences or catalytic cycloaddition and ring-expansion reactions.

The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing ring, is a common motif in bioactive natural products and pharmaceuticals. N-acylaziridines serve as effective three-atom components in formal [3+2] cycloaddition reactions with alkenes to construct this ring system. A notable method involves a titanium-catalyzed radical redox-relay mechanism. organic-chemistry.orgnih.govacs.org In this process, a low-valent titanium catalyst mediates the reductive cleavage of the more substituted C-N bond of the N-acylaziridine to generate a β-amido radical. organic-chemistry.orgacs.org This radical then adds to an alkene, and the resulting radical intermediate undergoes cyclization to form the pyrrolidine ring. organic-chemistry.orgacs.org This approach is highly efficient and regioselective. organic-chemistry.org

Examples of Pyrrolidine Synthesis from N-Acylaziridines:

Alkene PartnerCatalyst SystemKey FeaturesRef.
Electron-deficient alkenesCp*TiCl₃ / ZnRedox-neutral, radical mechanism, high regioselectivity organic-chemistry.orgacs.org
Unactivated terminal alkenesRh(III) catalyst / AcidFormal [4+1] cycloaddition via aziridination and ring expansion ehu.es

Piperidines, the six-membered analogues, can also be synthesized from aziridine precursors, although the pathways are often less direct than for pyrrolidines. One strategy involves the ring-opening of an N-acylaziridine followed by a series of transformations including intramolecular cyclization to build the six-membered ring. For example, a synthetic route to the alkaloid (±)-laburnamine utilized an N-acylaziridine intermediate which was opened and subsequently elaborated to form the piperidine (B6355638) core. nih.gov

Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as important motifs in medicinal chemistry. A powerful method for their synthesis is the one-carbon ring expansion of aziridines. This can be achieved via a researchgate.netmdpi.com-Stevens rearrangement. mdpi.commdpi.com The reaction is typically initiated by reacting the N-acylaziridine with a diazo compound in the presence of a catalyst (e.g., engineered cytochrome P450 enzymes or rhodium complexes) to form a carbene. mdpi.commdpi.comrsc.org The nucleophilic nitrogen of the aziridine traps the carbene, generating a highly reactive aziridinium (B1262131) ylide intermediate. This ylide then undergoes a researchgate.netmdpi.com-Stevens rearrangement, where one of the aziridine ring carbons migrates to the exocyclic carbon, resulting in the formation of the four-membered azetidine (B1206935) ring. mdpi.commdpi.com

The increased pyramidalization and resulting nucleophilicity of the nitrogen in N-acylaziridines makes them particularly suitable substrates for this transformation compared to less-strained amides. mdpi.com In addition to this, rhodium-catalyzed reactions of N-acylaziridines with vinyl N-triftosylhydrazones have been shown to produce vinyl azetidine derivatives through reactive vinyl carbene and aziridinium ylide intermediates. rsc.org

The synthesis of six-membered oxazine (B8389632) rings from aziridines is also possible. A documented route involves the Lewis acid-catalyzed ring-opening of an aziridine with a propargyl alcohol. organic-chemistry.org This Sₙ2-type reaction yields an amino ether derivative, which can then undergo an intramolecular hydroamination, also catalyzed by a Lewis acid, to afford a 3,4-dihydro-2H-1,4-oxazine. organic-chemistry.org

It is important to note that a more common reaction pathway for N-acylaziridines, particularly under Lewis acid catalysis, is the rearrangement to five-membered oxazoline (B21484) rings, a process known as the Heine reaction. researchgate.netnih.govmdpi.com This isomerization proceeds through the cleavage of the C-C bond of the aziridine ring and subsequent cyclization. While oxazolines are themselves valuable heterocyclic products, their formation can be a competing pathway in reactions targeting larger rings.

Building Block for the Synthesis of Diverse Organic Scaffolds

The reactivity of "Aziridine, 1-diethylacetyl-" makes it a quintessential example of a versatile chemical building block. A building block in chemistry is a molecule that can be used in modular, bottom-up synthesis to create more complex molecular architectures. The ability of the N-diethylacetyl aziridine to serve as a precursor to a wide array of distinct molecular frameworks underscores its value in this regard.

Its utility stems from the controlled release of the ring strain energy to drive the formation of new bonds. As detailed in the sections above, it can be used to generate:

Acyclic, β-functionalized amines: Through nucleophilic ring-opening reactions, providing linear chains with defined stereochemistry and functionality. ru.nl

Four-membered heterocycles (Azetidines): Via catalytic one-carbon ring expansion. mdpi.commdpi.com

Five-membered heterocycles (Pyrrolidines and Oxazolines): Through [3+2] cycloaddition reactions or intramolecular rearrangements. organic-chemistry.orgnih.gov

Six-membered heterocycles (Piperidines and Oxazines): Via multi-step sequences involving ring-opening and subsequent cyclization. organic-chemistry.orgnih.gov

This capacity to be selectively transformed into such a diverse set of products allows chemists to rapidly build molecular complexity and explore different areas of chemical space from a single, readily accessible intermediate.

Strategies for Derivatization and Functional Group Interconversion

The synthetic utility of "Aziridine, 1-diethylacetyl-" can be further expanded through various derivatization strategies. Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of multi-step organic synthesis. orgsyn.org

Strategies involving this compound can be categorized in two ways:

Modification of the N-Acyl Group: The diethylacetyl group itself can be modified, or it can be replaced entirely. The nature of the N-acyl substituent is crucial as it modulates the reactivity of the aziridine ring. By synthesizing analogues with different acyl groups (e.g., N-benzoyl or N-tosyl), chemists can fine-tune the electronic properties and steric hindrance around the nitrogen atom, thereby influencing the outcome of subsequent reactions.

Derivatization of Products: The products obtained from the ring-opening or ring-expansion reactions of the aziridine are themselves functionalized molecules ripe for further transformation. For example, β-phenethylamine products obtained from the rearrangement of N-acyl aziridines contain functionalities that can be used in classic cyclization reactions like the Bischler–Napieralski or Pictet–Spengler reactions to build complex fused heterocyclic systems like dihydroisoquinolines and tetrahydroisoquinolines. Similarly, the reduction of N-acylaziridines can lead to the formation of aldehydes, demonstrating a complete interconversion of the functional group. The reaction conditions can also be a tool for derivatization; for instance, the acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines can yield a mixture of oxazolines, amidoalcohols, and allylamides, with the product distribution being dependent on the acid concentration.

These strategies highlight that the synthetic potential of "Aziridine, 1-diethylacetyl-" is not limited to the initial transformation of the three-membered ring but extends to the subsequent, carefully planned modifications of its products.

Q & A

Q. Q1: What are the most reliable synthetic methods for preparing 1-diethylacetyl-aziridine, and how can purity and identity be rigorously validated?

Methodological Answer: The synthesis of 1-diethylacetyl-aziridine typically involves nucleophilic ring-opening of aziridine precursors followed by acylation. Key approaches include:

  • Cyclization reactions : Utilizing diethylacetyl chloride with aziridine derivatives under anhydrous conditions (e.g., THF at 1.5 mol/L concentration), achieving yields up to 86% .
  • DPH-based synthesis : This method offers high efficiency and reduced reaction time, as detailed in aziridine synthesis protocols .

Q. Validation Steps :

Spectroscopic Characterization : Use 1H^1H-NMR to confirm substitution patterns and FT-IR to detect –NH stretching frequencies (critical for verifying ring-opening reactions) .

Chromatographic Purity : HPLC or GC-MS with ≥95% purity thresholds.

X-ray Crystallography (if crystalline): Resolve structural ambiguities, as demonstrated in studies of aziridine-inhibitor complexes .

Q. Q2: How should researchers design experiments to characterize the vibrational modes of 1-diethylacetyl-aziridine, given its structural strain?

Methodological Answer: Aziridine’s strained ring (60° bond angles) creates unique vibrational signatures. Experimental design should include:

  • High-Resolution FT-IR Spectroscopy : Record spectra in gas or solution phases to isolate fundamental bands (e.g., ν1–ν17 modes) .
  • Ab Initio Calculations : Use software like Gaussian to predict harmonic force fields and assign modes. Compare with experimental data to resolve discrepancies (e.g., shifts in –NH stretching due to substituent effects) .
  • Rotational Analysis : For gas-phase studies, apply Watson Hamiltonians to quantify vibration-rotation interactions in B-type bands .

Advanced Research Questions

Q. Q3: How can contradictory data on the reactivity of 1-diethylacetyl-aziridine in crosslinking applications be resolved?

Methodological Answer: Discrepancies in crosslinking efficiency (e.g., in polyurethane coatings ) often arise from:

  • Environmental Variability : Moisture or temperature fluctuations alter ring-opening kinetics. Control experiments under inert atmospheres (N2_2) are critical.
  • Resin Compatibility : Carboxyl group density in the polymer matrix affects reaction yields. Quantify resin composition via titration before testing.
  • Kinetic Profiling : Use time-resolved FT-IR to monitor –NH and carbonyl group changes at 25–80°C, correlating with DSC data on curing rates .

Table 1 : Example Crosslinking Data

ConditionReaction Yield (%)Tgel_{gel} (min)
Dry N2_292 ± 345
Ambient78 ± 560

Q. Q4: What computational strategies are optimal for predicting the inversion barrier of 1-diethylacetyl-aziridine, and how do substituents modulate this property?

Methodological Answer: The inversion barrier (ΔG^\ddagger) of aziridine derivatives is sensitive to substituent effects:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model pyramidal inversion. Compare with experimental ΔG^\ddagger values (15.5–17.9 kcal/mol for unsubstituted aziridine ).
  • Zero-Point Energy Corrections : Include ZPE adjustments to align computed barriers with experimental data (e.g., 19.5 kcal/mol for aziridine after corrections ).
  • Substituent Analysis : Electron-withdrawing groups (e.g., diethylacetyl) increase ring strain and inversion barriers. Validate via NBO analysis of electron density redistribution.

Q. Q5: How can 1-diethylacetyl-aziridine be utilized in asymmetric catalysis or drug design, and what experimental pitfalls must be mitigated?

Methodological Answer: Applications :

  • Catalysis : Aziridine-phosphine ligands enable enantioselective aldol condensations (up to 99% ee) . Optimize molar ratios (e.g., 1:5:100 catalyst/base/substrate) .
  • Drug Design : Aziridine-based probes (e.g., GBA inhibitors) require structural validation via X-ray crystallography (1.76 Å resolution) to confirm binding modes .

Q. Pitfalls :

  • Toxicity : Aziridines are Group 2B carcinogens . Use gloveboxes and LC-MS to monitor degradation byproducts.
  • Stereochemical Instability : Racemization risks during storage. Store at –20°C under argon and verify enantiopurity via chiral HPLC .

Data Contradiction Analysis

Q. Q6: How should researchers address inconsistencies in reported biological activities of aziridine derivatives, such as cytotoxicity vs. selectivity?

Methodological Answer: Contradictions arise from:

  • Cell Line Variability : Test compounds across multiple lines (e.g., L929, HeLa) and normalize to controls .
  • Dosage Effects : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. For example, aziridine-thiourea derivatives show selectivity at 10 µM but toxicity at 50 µM .
  • Metabolic Interference : Use metabolomics (e.g., LC-QTOF-MS) to track mitochondrial oxidation pathways linked to apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.